molecular formula C14H12BrNS B12645997 Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- CAS No. 127351-06-8

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl-

Cat. No.: B12645997
CAS No.: 127351-06-8
M. Wt: 306.22 g/mol
InChI Key: XOPIEKPLDSEEDY-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzenecarbothioamide group attached to a 4-bromophenyl and a 4-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- typically involves the reaction of 4-bromoaniline with a suitable thioamide precursor. One common method is the direct condensation of 4-bromoaniline with a thioamide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the function of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the antimicrobial effects observed in some studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)benzamide
  • N-(4-Bromophenyl)-2-fluorobenzenecarbothioamide
  • N-(4-Bromophenyl)methoxycarbothioamide

Uniqueness

Benzenecarbothioamide, N-(4-bromophenyl)-4-methyl- is unique due to the presence of both a 4-bromophenyl and a 4-methyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research .

Properties

CAS No.

127351-06-8

Molecular Formula

C14H12BrNS

Molecular Weight

306.22 g/mol

IUPAC Name

N-(4-bromophenyl)-4-methylbenzenecarbothioamide

InChI

InChI=1S/C14H12BrNS/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17)

InChI Key

XOPIEKPLDSEEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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